molecular formula C18H16FN3O3 B2899580 N-(3-fluorophenyl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide CAS No. 950455-46-6

N-(3-fluorophenyl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide

Cat. No.: B2899580
CAS No.: 950455-46-6
M. Wt: 341.342
InChI Key: DOALODFCHWWFMB-UHFFFAOYSA-N
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Description

N-(3-fluorophenyl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide is a complex organic compound with potential applications in various fields such as medicinal chemistry and material science. This compound features a fluorophenyl group, a methoxyphenyl group, and an imidazolyl acetamide moiety, which contribute to its unique chemical properties and potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-fluorophenyl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the imidazole ring: This can be achieved by reacting an appropriate aldehyde with an amine and a nitrile under acidic conditions.

    Introduction of the fluorophenyl group: This step involves the use of a fluorinated benzene derivative, which can be introduced through a nucleophilic aromatic substitution reaction.

    Attachment of the methoxyphenyl group: This can be done via a Friedel-Crafts alkylation reaction using a methoxybenzene derivative.

    Formation of the acetamide linkage: This final step involves the reaction of the intermediate product with an acyl chloride or anhydride to form the acetamide group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(3-fluorophenyl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carbonyl group to an alcohol.

    Substitution: The fluorophenyl and methoxyphenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like hydroxide or amines for nucleophilic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of halogenated derivatives or substituted aromatic compounds.

Scientific Research Applications

    Medicinal Chemistry: The compound can be explored for its potential as a pharmaceutical agent due to its unique structural features and potential biological activities.

    Material Science: It can be used in the development of novel materials with specific electronic or optical properties.

    Biological Research: The compound can be used as a tool to study various biological processes and pathways, particularly those involving imidazole-containing molecules.

    Industrial Applications: It can be used in the synthesis of other complex organic molecules or as a precursor in the production of advanced materials.

Mechanism of Action

The mechanism of action of N-(3-fluorophenyl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The fluorophenyl and methoxyphenyl groups can enhance the compound’s binding affinity and specificity towards its targets, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide
  • N-(3-fluorophenyl)-2-[3-(4-hydroxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide
  • N-(3-chlorophenyl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide

Uniqueness

N-(3-fluorophenyl)-2-[3-(4-methoxyphenyl)-2-oxo-2,3-dihydro-1H-imidazol-1-yl]acetamide is unique due to the presence of both fluorophenyl and methoxyphenyl groups, which can significantly influence its chemical reactivity and biological activity. The combination of these groups with the imidazole ring and acetamide linkage provides a distinct set of properties that can be leveraged in various applications.

Properties

IUPAC Name

N-(3-fluorophenyl)-2-[3-(4-methoxyphenyl)-2-oxoimidazol-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O3/c1-25-16-7-5-15(6-8-16)22-10-9-21(18(22)24)12-17(23)20-14-4-2-3-13(19)11-14/h2-11H,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DOALODFCHWWFMB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=CN(C2=O)CC(=O)NC3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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